AChE-IN-60
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Overview
Description
AChE-IN-60 is a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 27 nM and 43 nM, respectively . This compound also inhibits monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), with IC50 values of 353 nM and 716 nM, respectively . This compound is primarily used in scientific research for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
The synthesis of AChE-IN-60 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced to the core structure to enhance its inhibitory activity against AChE and BChE.
Chemical Reactions Analysis
AChE-IN-60 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substituents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
AChE-IN-60 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model inhibitor in studies of enzyme kinetics and inhibition mechanisms.
Biology: this compound is used to study the role of acetylcholinesterase and butyrylcholinesterase in various biological processes.
Medicine: The compound is investigated for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting acetylcholinesterase and butyrylcholinesterase
Mechanism of Action
AChE-IN-60 exerts its effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase. The compound binds to the active site of these enzymes, preventing the hydrolysis of acetylcholine and butyrylcholine. This results in an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing cholinergic transmission .
The molecular targets and pathways involved in the mechanism of action of this compound include:
Acetylcholinesterase: The primary target of this compound, responsible for the hydrolysis of acetylcholine.
Butyrylcholinesterase: Another target of this compound, responsible for the hydrolysis of butyrylcholine.
Monoamine oxidase A and B: Secondary targets of this compound, involved in the metabolism of monoamine neurotransmitters.
Comparison with Similar Compounds
AChE-IN-60 is unique in its dual inhibitory activity against both acetylcholinesterase and butyrylcholinesterase, as well as its ability to inhibit monoamine oxidase A and B. Similar compounds include:
Donepezil: A selective acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase, used in the treatment of Alzheimer’s disease and Parkinson’s disease.
Galantamine: A selective acetylcholinesterase inhibitor with additional allosteric modulation of nicotinic acetylcholine receptors .
This compound stands out due to its broader inhibitory profile and potential for use in treating multiple neurodegenerative conditions.
Properties
Molecular Formula |
C24H29N3O4S3 |
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Molecular Weight |
519.7 g/mol |
IUPAC Name |
octyl 2-[(4-methylphenyl)sulfonylcarbamothioylamino]-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C24H29N3O4S3/c1-3-4-5-6-7-8-15-31-22(28)18-11-14-20-21(16-18)33-24(25-20)26-23(32)27-34(29,30)19-12-9-17(2)10-13-19/h9-14,16H,3-8,15H2,1-2H3,(H2,25,26,27,32) |
InChI Key |
VOKKZFWLZWJWHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=S)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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